molecular formula C16H12ClNO2 B13133902 7-Chloro-1-(ethylamino)anthracene-9,10-dione CAS No. 61100-77-4

7-Chloro-1-(ethylamino)anthracene-9,10-dione

Cat. No.: B13133902
CAS No.: 61100-77-4
M. Wt: 285.72 g/mol
InChI Key: NSMOYLUULHRIPK-UHFFFAOYSA-N
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Description

7-Chloro-1-(ethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethylamino group at the 1st position on the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(ethylamino)anthracene-9,10-dione typically involves the chlorination of anthracene followed by the introduction of the ethylamino group. One common method includes the following steps:

    Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7th position.

    Amination: The chlorinated anthracene is then reacted with ethylamine under controlled conditions to replace the chlorine atom with an ethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-(ethylamino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(ethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A well-known anthracene derivative with similar photophysical properties.

    7-Bromo-1-(ethylamino)anthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine.

    1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative with hydroxyl groups.

Uniqueness

7-Chloro-1-(ethylamino)anthracene-9,10-dione is unique due to the specific positioning of the chlorine and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS upon light exposure makes it particularly valuable in photodynamic therapy and other biomedical applications .

Properties

CAS No.

61100-77-4

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

7-chloro-1-(ethylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H12ClNO2/c1-2-18-13-5-3-4-11-14(13)16(20)12-8-9(17)6-7-10(12)15(11)19/h3-8,18H,2H2,1H3

InChI Key

NSMOYLUULHRIPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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